molecular formula C19H19F2NO4S2 B2548332 Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate CAS No. 1706060-85-6

Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate

Cat. No. B2548332
CAS RN: 1706060-85-6
M. Wt: 427.48
InChI Key: ONUCPSALCWFDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a complex organic molecule that likely contains a thiazepane ring, a difluorophenyl group, and a sulfonyl benzoate moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions. For instance, the synthesis of a thiazepane derivative is described in paper , where a dibenzo[c,f][1,2]thiazepin-11(6H)-one derivative is synthesized through condensation, methylation, hydrogenolysis, and cyclization. This suggests that similar methods could be applied to synthesize the thiazepane core of the target compound. Additionally, the sulfonylation of a benzylic C-H bond, as mentioned in paper , could be a relevant step in introducing the sulfonyl group to the benzoate moiety.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to show a significant degree of complexity, with multiple functional groups attached to the aromatic rings. Paper discusses the use of Density Functional Theory (DFT) to analyze the molecular structure of a related sulfonamide compound, which could be a useful approach to predict the structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in its structure. For example, the sulfonyl group could participate in further sulfonylation reactions as seen in paper , while the benzoate ester could undergo acylation reactions with aromatic compounds as described in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms and the sulfonyl group could affect its polarity and solubility. Spectroscopic techniques such as FT-IR and NMR, as used in papers and , would be essential in characterizing these properties. Additionally, the compound's reactivity towards electrophilic or nucleophilic attack could be predicted by mapping the molecular electrostatic potential, as done in paper .

Scientific Research Applications

Antiproliferative Activity

  • A study by Chandrappa et al. (2008) on novel thiazolidine-2,4-dione derivatives with different substituted aromatic sulfonyl chlorides showed potent antiproliferative activity against several carcinoma cell lines, highlighting the potential of sulfonyl compounds in cancer therapy (Chandrappa et al., 2008).

Antiandrogen Activity

  • Research by Tucker et al. (1988) on 3-substituted derivatives of 2-hydroxypropionanilides demonstrated antiandrogen activity, suggesting uses in treating androgen-responsive diseases (Tucker et al., 1988).

Catalyzed Acylation Reactions

  • A study by Hwang et al. (2000) showed that methyl benzoate reacts with aromatic compounds to give benzophenone derivatives, indicating potential for synthetic applications (Hwang et al., 2000).

Photopolymerization

  • Guillaneuf et al. (2010) discussed a novel compound for nitroxide-mediated photopolymerization, pointing to applications in materials science (Guillaneuf et al., 2010).

Intermediate in Synthesis

  • Xiu-lan (2009) detailed the synthesis of an intermediate key to producing Tianeptine, highlighting the role of sulfonyl compounds in pharmaceutical manufacturing (Xiu-lan, 2009).

Desaturase Cryptoregiochemistry

  • A feasibility study by Buist et al. (1996) on using 19F NMR to probe Δ9 desaturase activity underscores the utility of fluorinated aromatic sulfides in biochemical research (Buist et al., 1996).

Acaricide Properties

  • Kimura and Hourai (2005) investigated a compound named amidoflumet, demonstrating its potential as an acaricide (Kimura & Hourai, 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context, such as its use in a biological system or a chemical reaction .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

methyl 4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO4S2/c1-26-19(23)13-2-5-15(6-3-13)28(24,25)22-9-8-18(27-11-10-22)16-12-14(20)4-7-17(16)21/h2-7,12,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUCPSALCWFDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.